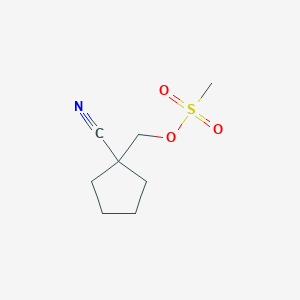

(1-Cyanocyclopentyl)methyl methanesulfonate

Descripción

(1-Cyanocyclopentyl)methyl methanesulfonate is an organic compound featuring a cyclopentane ring substituted with a cyan group (-CN) at the 1-position and a methyl methanesulfonate ester group (-CH₂OSO₂CH₃) attached to the same carbon.

Propiedades

IUPAC Name |

(1-cyanocyclopentyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-13(10,11)12-7-8(6-9)4-2-3-5-8/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDWKGPJQOJEEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1(CCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclopentyl)methyl methanesulfonate typically involves the reaction of (1-Cyanocyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The mesylate group is highly reactive toward nucleophiles, enabling alkylation of amines, thiols, and alcohols.

Reaction with Amines

In kinase inhibitor synthesis, displacement of the mesylate group by pyridylmethylamine occurs under mild conditions (DMF, 70°C) :

Thiol Alkylation

Reaction with tert-butylthiol (t-BuSH) in DMF at 70°C forms sulfides, which are oxidized to sulfones :

Cyclization and Ring-Opening

The cyanocyclopentyl group participates in strain-mediated cyclizations. For example, under basic conditions, the nitrile group can act as a nucleophile, enabling intramolecular cyclization to form spirocyclic sultams :

Key data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Mesylate 8a | γ-Sultam | 84 | NaBH₄, NiCl₂·6H₂O, MeOH |

| Mesylate 8e | Bicyclic sultam | 79 | 70°C, 12 h |

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

It appears the query is about "(1-Cyanocyclopentyl)methyl methanesulfonate," but some search results discuss "N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide methanesulfonate," which is a different compound. Also, the CAS registry number provided in the search results belongs to “(1-(Cyanomethyl)cyclopropyl)methyl Methanesulfonate” .

Due to the different chemical compounds, and the limited information, a comprehensive article focusing solely on the applications of the compound "this compound" with comprehensive data tables and well-documented case studies cannot be composed. However, the available information regarding N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate is summarized below.

N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate:

- Orphan Drug Designation N-(4-(1-cyanocyclopentyl)phenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate received a positive opinion for treating gastric cancer . The Committee for Orphan Medicinal Products (COMP) agreed that gastric cancer is a distinct medical entity that meets the criteria for orphan designation .

- Significant Benefit Clinical data demonstrated improved overall survival of patients with metastatic gastric carcinoma when using N-(4-(1-cyanocyclopentyl)phenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate in third-line treatment . Patients with metastatic gastric cancer who had progressed after at least two prior lines of chemotherapy achieved improved progression-free survival and overall survival .

- Advantages of Oral Formulation N-(4-(1-cyanocyclopentyl)phenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate is administered orally, offering a potential major contribution to patient care over intravenous products .

- Pharmaceutical Composition A pharmaceutical composition can comprise a therapeutically effective amount of N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino- . The pharmaceutical composition may also comprise one or more pharmaceutically acceptable carriers .

- Antitumor Application A pharmaceutically acceptable salt of N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide can be used for the preparation of a therapeutic antitumor application in medicine .

Mecanismo De Acción

The mechanism of action of (1-Cyanocyclopentyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can undergo further reactions with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants present .

Comparación Con Compuestos Similares

(1-(Cyanomethyl)cyclopropyl)methyl Methanesulfonate

Structural Differences :

- Ring Size : Cyclopropane (3-membered ring) vs. cyclopentane (5-membered ring). The smaller ring increases ring strain and reactivity in the cyclopropane derivative .

- Substituent Position: A cyanomethyl (-CH₂CN) group replaces the 1-cyanocyclopentyl group, altering steric bulk and electronic effects.

Physicochemical Properties :

Methyl Methanesulfonate (MMS)

Structural Differences :

- MMS lacks a cyclic structure, consisting only of a methyl group directly bonded to the sulfonate ester (-OSO₂CH₃).

Toxicological Profile :

- Mechanism : A potent alkylating agent causing DNA damage via guanine methylation, leading to p53 activation. At 200 μM, MMS induces a unique p53-dependent transcriptional program distinct from etoposide or quercetin, with 147 uniquely regulated genes .

- Comparison: The cyclopentyl and cyan groups in the target compound may reduce direct DNA alkylation efficiency due to steric hindrance but could confer selectivity for non-nuclear targets (e.g., proteins) .

1-Methylcyclopentanol

Structural Differences :

- Replaces the sulfonate ester and cyan group with a hydroxyl (-OH) group.

Physicochemical Properties :

Functional Implications :

- The absence of the sulfonate ester eliminates alkylating capacity, rendering 1-methylcyclopentanol less reactive.

Comparative Data Table

*Inferred based on structural analogs.

Mechanistic and Functional Insights

- Reactivity : The target compound’s cyclopentyl group may reduce alkylation kinetics compared to MMS due to steric shielding of the sulfonate ester. However, the cyan group’s electron-withdrawing effects could enhance electrophilicity at the sulfonate moiety .

- Toxicological Divergence : Unlike MMS, which predominantly alkylates DNA, the target compound’s bulkier structure might favor protein or lipid interactions, as seen in cyclopropane analogs targeting neurotransmitter receptors .

- Selectivity: The cyclopentane ring could confer tissue-specific distribution, akin to 1-methylcyclopentanol’s use in hydrophobic environments, but this remains speculative without direct data .

Actividad Biológica

(1-Cyanocyclopentyl)methyl methanesulfonate, with the CAS number 1267231-63-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methanesulfonate group attached to a cyanocyclopentyl moiety. Its unique structure contributes to its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds within this class can act as alkylating agents, leading to DNA damage and subsequent cellular responses.

Key Mechanisms:

- Alkylation of DNA : The compound may induce DNA strand breaks and mutations, similar to other methanesulfonates .

- Induction of Unscheduled DNA Synthesis : Studies have shown that methyl methanesulfonate can trigger unscheduled DNA synthesis in various cell types, indicating genotoxic potential .

Biological Activity

The biological effects of this compound have been explored in several studies, particularly in relation to cancer research and cellular toxicity.

Anticancer Activity

Recent clinical data suggest that derivatives of this compound may exhibit significant anticancer properties. For instance, a related compound was associated with improved progression-free survival in patients with metastatic gastric cancer who had previously undergone chemotherapy .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure to this compound:

- Carcinogenic Potential : Research indicates that similar compounds can lead to tumor formation in animal models following prolonged exposure .

- Genotoxic Effects : The compound has been shown to induce mutations at specific loci in mammalian cells, raising concerns about its safety profile .

Research Findings

A variety of studies have investigated the biological activity of this compound and related compounds. Below is a summary of key findings:

Case Studies

- Gastric Cancer Treatment : A clinical trial involving N-(4-(1-cyanocyclopentyl)phenyl)-2-(4-pyridinylmethyl)amino-3-pyridinecarboxamide methanesulfonate demonstrated significant benefits for patients with advanced gastric cancer, suggesting that compounds related to this compound may hold therapeutic promise .

- Toxicity Assessment : A study on the effects of methyl methanesulfonate revealed its capacity to induce lung adenomas in mice following repeated dosing, highlighting the compound's potential carcinogenicity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of (1-cyanocyclopentyl)methyl methanesulfonate in active pharmaceutical ingredients (APIs)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level detection of methanesulfonate esters like this compound. Key parameters include:

-

Chromatography : Use a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with a mobile phase of water and acetonitrile .

-

Ionization : Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode enhances specificity for low-abundance analytes .

-

Sample Preparation : Dissolve API in acetonitrile, filter through 0.45 µm PTFE membranes, and dilute in mobile phase to minimize matrix interference .

-

Validation : Ensure linearity (R² ≥ 0.999) across 0.0025–0.3 µg/mL and accuracy (80–120% recovery) .

Table 1 : Validation Parameters for Analogous Methanesulfonate Esters (MMS/EMS)

Parameter MMS EMS LOD 0.3 µg/g 0.3 µg/g LOQ 0.4 µg/g 0.4 µg/g Precision (%RSD) 2.39% 3.83% Recovery (%) 88.11–97.28 82.95–88.26 Source:

Q. What are the regulatory limits for genotoxic impurities like this compound in APIs?

- Answer : Regulatory agencies (EMA/FDA) enforce a threshold of ≤7.5 µg/g for genotoxic impurities in APIs, calculated based on maximum daily dose and toxicological risk assessments. For example, in emtricitabine synthesis, MMS/EMS limits align with this threshold . Researchers must validate methods to detect impurities below this limit, prioritizing sensitivity (e.g., LOQ ≤ 0.4 µg/g) .

Q. How can method robustness be ensured when quantifying this compound?

- Answer : Robustness requires:

- System Precision : ≤5% RSD across replicate injections .

- Column Ruggedness : Test different columns (e.g., C18 variants) to confirm retention time stability .

- Solution Stability : Evaluate analyte stability in solution (e.g., 5 hours at 10°C) to prevent degradation during analysis .

Advanced Research Questions

Q. How can matrix interference be minimized during quantification of this compound in complex API matrices?

- Answer :

- Extraction Optimization : Use acetonitrile for analyte extraction due to its ability to solubilize methanesulfonates while precipitating API matrix components .

- Solid-Phase Extraction (SPE) : Implement SPE with hydrophobic sorbents (e.g., C18) to isolate the analyte from polar matrix interferences .

- Derivatization Avoidance : Direct LC-MS/MS avoids cumbersome derivatization steps (e.g., with sodium thiosulfate), which can introduce variability .

Q. What statistical models are suitable for analyzing dose-response relationships of genotoxic impurities like this compound?

- Answer : The Lutz threshold model is preferred over linear models for genotoxins showing nonlinear dose-response behavior. For example, methyl methanesulfonate (MMS) exhibited threshold behavior (p < 0.05 in micronucleus assays), suggesting a safe exposure limit below a critical concentration . Researchers should:

- Fit dose-response data to both linear and nonlinear models.

- Use p-values to reject linearity (e.g., p < 0.05 supports a threshold) .

Q. How do derivatization methods compare to direct LC-MS/MS for detecting this compound?

- Answer :

- Derivatization Challenges : Methods using pentafluorothiophenol or sodium thiosulfate increase complexity, reduce throughput, and risk incomplete reactions .

- Direct LC-MS/MS Advantages : Eliminates derivatization steps, improves sensitivity (LOD ≤ 0.3 µg/g), and reduces matrix interference via MRM specificity .

Table 2 : Comparison of Analytical Techniques for Methanesulfonate Esters

| Technique | LOD (µg/g) | LOQ (µg/g) | Key Limitations |

|---|---|---|---|

| GC/FID | 5.0 | 10.0 | Low sensitivity |

| Derivatization | 1.0 | 2.5 | Labor-intensive |

| LC-MS/MS | 0.3 | 0.4 | High equipment cost |

| Source: |

Key Considerations for Experimental Design

- Contradictions in Data : While LC-MS/MS achieves lower LOD/LOQ than GC/FID, its accuracy depends on matrix removal efficiency. For example, acetonitrile extraction recovered 88–97% of MMS but only 83–88% of EMS due to differences in polarity .

- Toxicological Relevance : Threshold models (e.g., Lutz) must be validated for each compound, as genotoxic mechanisms may vary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.